molecular formula C10H13NO3 B15074382 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

Cat. No.: B15074382
M. Wt: 195.21 g/mol
InChI Key: LYZUELBLUFTYAN-UHFFFAOYSA-N
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Description

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxy-4-methylbenzaldehyde and glycine in the presence of a catalyst. The reaction is carried out in an aqueous medium at a specific pH to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-3-(2-oxo-4-methylphenyl)propanoic acid.

    Reduction: Formation of 2-amino-3-(2-hydroxy-4-methylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the methyl group.

    2-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a hydroxyl group.

    2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid: Similar structure with the hydroxyl and methyl groups in different positions.

Uniqueness

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring. This unique structure can influence its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)

InChI Key

LYZUELBLUFTYAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)O

Origin of Product

United States

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